molecular formula C16H18N4O2 B1379614 2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803596-07-7

2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1379614
M. Wt: 298.34 g/mol
InChI Key: JLUHXGWRWKGDPE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a butan-2-yl group, a 1H-1,2,4-triazol-5-yl group, and a 2,3-dihydro-1H-isoindole-1,3-dione group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.



Synthesis Analysis

Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, compounds with similar structures are often synthesized through multi-step organic reactions that involve the formation of the isoindole ring and the introduction of the triazole and butyl groups.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central isoindole ring. Detailed structural analysis would typically involve techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the isoindole and triazole rings suggests that it could participate in reactions typical of these heterocycles.



Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be influenced by the functional groups present in the compound. For example, the presence of the polar triazole group could enhance solubility in polar solvents.


Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing novel derivatives related to the mentioned compound, highlighting their potential in creating new materials with unique properties. Alimi et al. (2021) synthesized a series of novel derivatives, emphasizing the importance of structural characterization through spectral data, including FT-IR, 1H, and 13C NMR, and elemental analyses. This detailed characterization is crucial for understanding the molecular structure and potential applications of these compounds (Alimi et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety assessment.


Future Directions

Future research on this compound could involve exploring its potential applications in fields like medicinal chemistry, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis.


properties

IUPAC Name

2-[1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-9(2)13-17-14(19-18-13)10(3)20-15(21)11-7-5-6-8-12(11)16(20)22/h5-10H,4H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUHXGWRWKGDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NNC(=N1)C(C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 3
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 4
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 5
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 6
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

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